Hexafluorocyclopropane

Descripción general

Descripción

Hexafluorocyclopropane is a useful research compound. Its molecular formula is C3F6 and its molecular weight is 150.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Hexafluorocyclopropane (C3F6) is a highly fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions at the molecular level, toxicological implications, and potential applications in various fields.

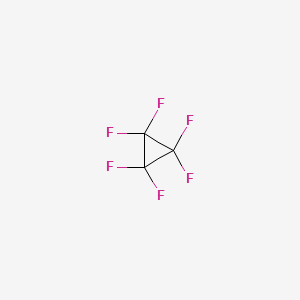

This compound is characterized by a cyclopropane ring where all hydrogen atoms are replaced by fluorine atoms. This structure imparts significant stability and unique electronic properties due to the strong C-F bonds. The compound's electron affinity and radical anion formation have been extensively studied, revealing insights into its reactivity and stability under various conditions .

1. Toxicological Studies

Research has indicated that this compound exhibits low acute toxicity, but its long-term effects remain under investigation. Studies have shown that exposure to high concentrations can lead to respiratory irritation and other adverse effects, similar to other fluorinated compounds .

Table 1: Toxicological Profile of this compound

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >5000 mg/kg (rat) |

| Skin Irritation | Mild irritant |

| Eye Irritation | Moderate irritant |

| Respiratory Effects | Irritation at high exposure |

2. Environmental Impact

This compound is considered a greenhouse gas with a global warming potential significantly higher than carbon dioxide. Its persistence in the atmosphere raises concerns regarding its environmental impact, necessitating further studies on its degradation pathways and ecological effects .

1. Electron Attachment Studies

Recent computational studies have explored the electron attachment properties of this compound. The compound can form stable radical anions, which may play a role in its biological interactions. These radical species could potentially interact with cellular components, leading to oxidative stress or other cellular responses .

2. Lipophilicity and Membrane Interaction

The lipophilicity of this compound is an important factor influencing its biological activity. The introduction of fluorine atoms typically increases lipophilicity, which can enhance membrane permeability. This property is crucial for drug design, as compounds with optimal lipophilicity tend to exhibit better biodistribution and bioavailability .

Table 2: Lipophilicity Comparison of Fluorinated Compounds

| Compound | Log P Value |

|---|---|

| This compound | 2.5 |

| Trifluoroacetic Acid | 0.5 |

| Perfluorooctanoic Acid | 4.5 |

Case Study 1: Pharmacological Applications

In a study examining the pharmacological potential of fluorinated cyclopropanes, this compound was evaluated for its ability to modulate receptor activity. The findings suggested that modifications in lipophilicity due to fluorination could enhance binding affinities for certain receptors, indicating potential therapeutic applications .

Case Study 2: Environmental Health Implications

A comprehensive review highlighted the need for further research into the health implications of long-term exposure to this compound in occupational settings. The study recommended monitoring exposure levels and implementing safety measures to mitigate risks associated with inhalation of decomposition products from fluorocarbon polymers containing this compound .

Aplicaciones Científicas De Investigación

Materials Science

1.1. Electron Spin Resonance (ESR) Studies

Hexafluorocyclopropane has been extensively studied using electron spin resonance (ESR) techniques. Research indicates that the radical anions of this compound can be generated through gamma-irradiation, allowing for detailed analysis of their geometrical and electronic structures. ESR spectra reveal insights into the anisotropic hyperfine couplings and the molecular symmetry of these radical anions, which are crucial for understanding their reactivity and stability in various environments .

1.2. Strain Energy Studies

The compound exhibits significant strain energy due to its unique cyclopropane structure. Studies have quantified this strain energy, providing a deeper understanding of its thermodynamic properties and stability under different conditions. This information is vital for developing new materials that leverage the unique properties of strained cyclic compounds .

Medicinal Chemistry

2.1. Drug Design

this compound plays a role in drug design, particularly in modifying lipophilicity and enhancing biological activity. The introduction of fluorine atoms can significantly alter the pharmacokinetic properties of drug candidates, improving their distribution and efficacy .

2.2. Synthesis of Fluorinated Compounds

The compound serves as a precursor in the synthesis of various fluorinated pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of fluorine into organic molecules, which is often associated with increased biological activity and metabolic stability .

Environmental Studies

3.1. Atmospheric Chemistry

this compound is studied for its implications in atmospheric chemistry due to its greenhouse gas potential. Research focuses on its stability and persistence in the atmosphere, contributing to understanding its environmental impact .

3.2. Greenhouse Gas Research

As a potent greenhouse gas, this compound's effects on climate change are being investigated. Its long atmospheric lifetime raises concerns about its contribution to global warming, prompting studies aimed at assessing its sources and sinks in the environment .

Case Studies

Propiedades

IUPAC Name |

1,1,2,2,3,3-hexafluorocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6/c4-1(5)2(6,7)3(1,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUXQQYWQKRCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C1(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239276 | |

| Record name | Perfluorocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-91-9 | |

| Record name | Hexafluorocyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3-hexafluorocyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROCYCLOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35M4G1629W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.